Z-Asn-OtBu

Description

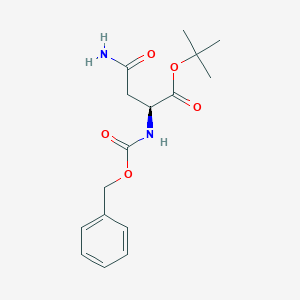

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-16(2,3)23-14(20)12(9-13(17)19)18-15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H2,17,19)(H,18,21)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLOOSRSKMKBDP-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426753 | |

| Record name | Z-Asn-OtBu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25456-85-3 | |

| Record name | N2-[(Phenylmethoxy)carbonyl]-L-asparagine 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25456-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Z-Asn-OtBu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Z-Asn-OtBu: Chemical Properties, Structure, and Applications

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of N-α-Benzyloxycarbonyl-L-asparagine tert-butyl ester, commonly referred to as Z-Asn-OtBu. This document is intended for researchers, scientists, and professionals involved in peptide chemistry and drug development.

Core Chemical Properties

Z-Asn-OtBu is a protected amino acid derivative frequently utilized in peptide synthesis. The benzyloxycarbonyl (Z) group protects the α-amino group, while the tert-butyl (OtBu) ester protects the C-terminus of the asparagine residue. This orthogonal protection scheme allows for selective deprotection strategies in complex peptide synthesis protocols.

Physicochemical Data

The key physicochemical properties of Z-Asn-OtBu are summarized in the table below. These computed properties are valuable for experimental design, including solvent selection and reaction condition optimization.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₂N₂O₅ | [1] |

| Molecular Weight | 322.36 g/mol | [1] |

| Exact Mass | 322.15287181 Da | [1] |

| CAS Number | 25456-85-3 | [1][2] |

| Appearance | White to off-white solid (powder/crystals) | |

| XLogP3 | 1.2 | [1] |

| Topological Polar Surface Area | 108 Ų | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

| Rotatable Bond Count | 7 | [1] |

Structural Identifiers

For unambiguous identification and use in computational chemistry applications, the following structural identifiers are provided.

| Identifier | Value | Source |

| IUPAC Name | tert-butyl (2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate | [1] |

| SMILES | CC(C)(C)OC(=O)--INVALID-LINK--NC(=O)OCC1=CC=CC=C1 | [1] |

| InChI | InChI=1S/C16H22N2O5/c1-16(2,3)23-14(20)12(9-13(17)19)18-15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H2,17,19)(H,18,21)/t12-/m0/s1 | [1] |

| InChIKey | CHLOOSRSKMKBDP-LBPRGKRZSA-N | [1] |

Chemical Structure

The two-dimensional chemical structure of Z-Asn-OtBu is depicted below, illustrating the connectivity of the asparagine backbone with its N-terminal Z-group and C-terminal tert-butyl ester.

Experimental Protocols

Z-Asn-OtBu is primarily used as a building block in solution-phase peptide synthesis (SPPS). Below are generalized protocols for its application and subsequent analysis.

Solution-Phase Peptide Coupling

This protocol outlines the coupling of Z-Asn-OtBu to an amino acid ester or a peptide chain with a free N-terminus.

Materials:

-

Z-Asn-OtBu

-

Amino acid or peptide ester (e.g., H-Xaa-OR)

-

Coupling reagents: Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt

-

Base: N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA)

-

Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)

Methodology:

-

Dissolution: Dissolve the N-terminally deprotected peptide or amino acid ester in an appropriate solvent (e.g., DMF).

-

Addition of Reagents: To the solution, add Z-Asn-OtBu (typically 1.1-1.2 equivalents), a coupling agent like HOBt (1.2 equivalents), and a base such as NMM to maintain a pH of 7.5-8.0.

-

Initiation of Coupling: Cool the mixture to 0°C and add the primary coupling reagent, such as DCC (1.1 equivalents).

-

Reaction: Allow the reaction to stir for 1-2 hours at 0°C, followed by stirring at room temperature for 12-24 hours.

-

Monitoring: Track the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically worked up by aqueous extraction to remove byproducts and unreacted starting materials. The resulting protected peptide is then purified, often by flash column chromatography.

Deprotection Strategies

The Z and OtBu groups are orthogonal, meaning one can be removed without affecting the other.

-

Z-Group Removal (Hydrogenolysis): The Z-group is sensitive to catalytic hydrogenation.

-

Dissolve the Z-protected peptide in a solvent like methanol or ethanol.

-

Add a catalyst, typically 10% Palladium on carbon (Pd/C).

-

Expose the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) and stir until the reaction is complete.[3]

-

-

OtBu-Group Removal (Acidolysis): The tert-butyl ester is labile under acidic conditions.

-

Dissolve the OtBu-protected peptide in a strong acid, commonly Trifluoroacetic acid (TFA), often in a mixture with a scavenger like triisopropylsilane (TIS) and water (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS).[3]

-

Stir at room temperature for 1-2 hours.

-

Precipitate the deprotected peptide by adding cold diethyl ether.

-

Analytical Characterization

Mass Spectrometry

Mass spectrometry is a critical technique for verifying the successful synthesis and purity of peptides containing the Z-Asn-OtBu residue.

Expected Observations:

-

Molecular Ion Peak: In a mass spectrum of a peptide synthesized with Z-Asn-OtBu, the molecular weight of the peptide will increase by 322.36 Da for each Z-Asn-OtBu unit incorporated.

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can confirm the sequence. Fragments containing the N-terminus will show a mass shift corresponding to the Z-Asn-OtBu residue. The stability of the protecting groups during ionization will influence the observed fragmentation patterns.[4]

Sample Preparation for LC-MS:

-

Dissolution: Dissolve the purified peptide in a suitable solvent system, such as a mixture of water and acetonitrile, often with a small amount of formic acid to aid ionization.

-

Injection: Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system. The liquid chromatography step separates the target peptide from any impurities before it enters the mass spectrometer.

-

Analysis: Acquire mass spectra in both full scan mode (MS1) to identify the molecular ion and in data-dependent acquisition mode (MS2) to obtain fragmentation data for sequence confirmation.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of Z-Asn-OtBu and peptides derived from it.

-

¹H NMR: A ¹H NMR spectrum will show characteristic signals for the protons of the Z-group (aromatic protons around 7.3 ppm and the benzylic CH₂ protons), the tert-butyl group (a sharp singlet around 1.4-1.5 ppm), and the asparagine backbone protons.

-

¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbons, the aromatic carbons of the Z-group, and the quaternary and methyl carbons of the tert-butyl group.

These analytical techniques are essential for ensuring the identity and purity of Z-Asn-OtBu before its use in synthesis and for characterizing the final peptide products.

References

In-Depth Technical Guide to Z-Asn-OtBu: A Key Building Block in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Benzyloxycarbonyl-L-asparagine tert-butyl ester (Z-Asn-OtBu), a crucial protected amino acid derivative utilized in peptide synthesis. This document details its chemical and physical properties, outlines experimental protocols for its application, and discusses its role in the development of peptide-based therapeutics.

Core Compound Data

Z-Asn-OtBu, with the CAS number 25456-85-3, is a derivative of the amino acid asparagine. The benzyloxycarbonyl (Z) group protects the α-amino group, while the tert-butyl (OtBu) ester protects the α-carboxyl group. This dual protection strategy allows for the selective and controlled incorporation of asparagine residues into peptide chains during solid-phase or solution-phase peptide synthesis.[1]

| Property | Value | Source |

| CAS Number | 25456-85-3 | [2] |

| Molecular Formula | C₁₆H₂₂N₂O₅ | [2] |

| Molecular Weight | 322.36 g/mol | [2] |

| IUPAC Name | tert-butyl (2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate | [2] |

| Synonyms | Z-L-asparagine tert-butyl ester, N-carbobenzyloxyasparagine tert-butyl ester | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as DMF and DCM | |

| Storage | Store at -20°C for long-term stability |

Physicochemical Properties (Computed)

The following table summarizes the computed physicochemical properties of Z-Asn-OtBu, providing insights into its behavior in various chemical environments.

| Property | Value |

| XLogP3 | 1.2 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 8 |

| Exact Mass | 322.15287181 g/mol |

| Monoisotopic Mass | 322.15287181 g/mol |

| Topological Polar Surface Area | 108 Ų |

| Heavy Atom Count | 23 |

Source: PubChem CID 7015714[2]

Experimental Protocols

General Synthesis of Z-Protected Amino Acid tert-Butyl Esters

This protocol is a generalized procedure and may require optimization for the specific synthesis of Z-Asn-OtBu.

Materials:

-

Z-Asn-OH (N-α-Benzyloxycarbonyl-L-asparagine)

-

tert-Butanol

-

Dichloromethane (DCM)

-

Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve Z-Asn-OH in a minimal amount of DCM.

-

Add tert-butanol (1.5 to 2 equivalents) and a catalytic amount of DMAP to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of DCC (1.1 equivalents) in DCM to the cooled mixture.

-

Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: Recrystallization

Recrystallization is a common method for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the compound when hot but not when cold.

General Procedure:

-

Dissolve the crude Z-Asn-OtBu in a minimum amount of a suitable hot solvent (e.g., ethyl acetate/hexane mixture).

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

-

Detection: UV at 220 nm and 254 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include peaks for the tert-butyl protons (singlet, ~1.5 ppm), protons of the asparagine side chain, the α-proton, aromatic protons of the Z-group, and amide protons.

-

¹³C NMR: Expected signals would correspond to the carbons of the tert-butyl group, the asparagine backbone and side chain, the carbonyls of the ester and amide, and the aromatic carbons of the Z-group.

Infrared (IR) Spectroscopy:

-

Characteristic peaks would be expected for N-H stretching (amide), C=O stretching (ester and amide), C-O stretching, and aromatic C-H and C=C stretching from the benzyloxycarbonyl group.

Application in Peptide Synthesis

Z-Asn-OtBu is primarily used in solution-phase peptide synthesis. The Z-group provides robust protection for the α-amino group and is typically removed by catalytic hydrogenation. The tert-butyl ester is stable to the conditions used for peptide coupling but can be cleaved with moderate to strong acids like trifluoroacetic acid.

The following diagram illustrates a general workflow for the incorporation of a Z-protected amino acid into a peptide chain in solution-phase synthesis.

Caption: General workflow for incorporating Z-Asn-OtBu in solution-phase peptide synthesis.

Role in Drug Development

Protected amino acids like Z-Asn-OtBu are fundamental reagents in the synthesis of peptide-based drugs. Peptides are of significant interest in drug discovery due to their high specificity and potency. The ability to chemically synthesize peptides allows for the creation of novel therapeutic agents, including agonists, antagonists, and enzyme inhibitors. The use of Z-Asn-OtBu enables the precise placement of asparagine residues within a peptide sequence, which can be critical for its biological activity and structural integrity.

The following diagram illustrates the logical relationship of Z-Asn-OtBu in the broader context of drug development.

Caption: Logical flow from Z-Asn-OtBu to a therapeutic peptide in drug development.

Safety Information

Z-Asn-OtBu should be handled in a well-ventilated area by trained professionals. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experimental work should be conducted in a properly equipped laboratory and with appropriate safety precautions in place.

References

The Guardian and the Shield: A Technical Guide to Z and OtBu Protecting Groups in Drug Development

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, particularly in the realms of peptide chemistry and the development of complex active pharmaceutical ingredients (APIs), the precise orchestration of chemical reactions is paramount. Unwanted side reactions can lead to diminished yields, complex purification challenges, and ultimately, the failure of a synthetic campaign. To navigate these complexities, chemists rely on a powerful strategy: the use of protecting groups. These molecular "guardians" temporarily mask reactive functional groups, rendering them inert to specific reaction conditions, only to be cleanly removed later in the synthetic sequence.

This technical guide provides an in-depth exploration of two of the most stalwart and widely employed protecting groups in the synthetic chemist's arsenal: the Carboxybenzyl (Cbz or Z) group for amines and the tert-butyl (OtBu) group for carboxylic acids and alcohols. Understanding their core principles, strategic applications, and the nuances of their introduction and removal is fundamental to the rational design and successful execution of synthetic routes for novel therapeutics.

The Carboxybenzyl (Z) Group: A Stalwart Protector of Amines

Introduced by Leonidas Zervas and Max Bergmann in the 1930s, the Carboxybenzyl group, often abbreviated as Cbz or Z (in honor of Zervas), revolutionized the field of peptide synthesis.[1][2] Its primary role is to convert a highly nucleophilic and basic amine into a significantly less reactive carbamate, thereby preventing it from engaging in undesired reactions.[2]

The Cbz group is renowned for its stability across a broad spectrum of reaction conditions, including basic and mildly acidic media.[2][3] This robustness allows for a wide range of subsequent chemical transformations to be performed on the molecule without affecting the protected amine.

Orthogonality: A Key Strategic Advantage

A signal advantage of the Cbz group is its orthogonality to other common amine protecting groups, most notably the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[2][3] This orthogonality is a cornerstone of modern synthetic strategy, enabling the selective deprotection of one amine in the presence of others, a critical requirement in the synthesis of complex peptides and other polyfunctional molecules.[3]

-

Cbz vs. Boc: The Cbz group is stable to the acidic conditions (e.g., trifluoroacetic acid) used to remove the Boc group.[2]

-

Cbz vs. Fmoc: The Cbz group remains intact under the basic conditions (e.g., piperidine) required for Fmoc group cleavage.[2]

Protection and Deprotection Mechanisms

The introduction of the Cbz group is typically achieved through the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions, a process known as the Schotten-Baumann reaction.[2][3] The base serves to neutralize the hydrochloric acid generated during the reaction.[3]

The removal of the Cbz group is most commonly and cleanly accomplished by catalytic hydrogenolysis.[4][5] This mild procedure involves the cleavage of the benzylic C-O bond using hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[5][6] The reaction proceeds via an unstable carbamic acid intermediate that spontaneously decarboxylates to yield the free amine, with the only byproducts being the volatile and easily removable toluene and carbon dioxide.[5] Alternative deprotection methods include the use of strong acids like HBr in acetic acid.

The tert-Butyl (OtBu) Group: A Shield for Carboxylic Acids and Alcohols

The tert-butyl (OtBu) group is a widely used protecting group for carboxylic acids, converting them into tert-butyl esters, and for alcohols, forming tert-butyl ethers.[7][8] Its popularity is rooted in its exceptional stability under a vast array of chemical conditions, particularly basic and nucleophilic environments.[7][8] This stability is crucial in many synthetic sequences, including modern Solid-Phase Peptide Synthesis (SPPS).[8]

The primary function of the OtBu group when protecting a carboxylic acid, such as the side chain of glutamic acid or aspartic acid in peptide synthesis, is to mask its acidity and prevent it from participating in unwanted side reactions during peptide bond formation.[8] The steric bulk of the tert-butyl group also contributes to its stability.[8]

Acid Lability: The Key to Its Removal

The defining characteristic of the OtBu group is its lability under strongly acidic conditions.[8] It is readily and cleanly cleaved by strong acids, most commonly trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[7] This cleavage proceeds through a mechanism involving the formation of a stable tert-butyl cation, which is then typically quenched by a scavenger or eliminated as isobutylene. This specific acid-lability makes the OtBu group an ideal orthogonal partner to the hydrogenolysis-labile Cbz group and the base-labile Fmoc group in complex synthetic strategies.[9]

Quantitative Data on Protection and Deprotection

The efficiency of protection and deprotection reactions is a critical consideration in synthetic planning. The following tables summarize representative yields for the introduction and removal of Z and OtBu protecting groups.

| Amine Substrate | Protection Reagents and Conditions | Yield (%) | Reference |

| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90 | [3] |

| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 | [3] |

| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | > 90 | [3] |

| Various Amines | Cbz-Cl, H₂O, rt | High | [10] |

| Protected Substrate | Deprotection Method | Reaction Time | Yield (%) | Reference |

| Z-Glu(OtBu)-ONp | 10% Pd/C, H₂ (1 atm), MeOH, RT | 2-4 hours | >95 | [9] |

| Z-Glu(OtBu)-ONp | 25-50% TFA in DCM, RT | 1-2 hours | >90 | [9] |

| N-Cbz Aniline | NaBH₄, 10% Pd-C, MeOH | 5 min | 98 | [11] |

| Various Cbz-amines | AlCl₃, HFIP, rt | 2-16 h | High | [12] |

Experimental Protocols

Detailed and reproducible experimental procedures are essential for success in the laboratory. The following are representative protocols for the protection and deprotection of amines with the Z group and the deprotection of OtBu esters.

Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)[3]

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification: Cool the aqueous layer in an ice bath and acidify with dilute HCl to pH 2-3 to precipitate the Cbz-protected amino acid.

-

Isolation: Collect the product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis[6]

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%). Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.

Protocol 3: OtBu Ester Deprotection using Trifluoroacetic Acid (TFA)[7][9]

-

Dissolution: Dissolve the OtBu-protected compound in dichloromethane (DCM).

-

Reagent Addition: Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the reaction mixture. The final TFA concentration should be sufficient to ensure complete cleavage.

-

Reaction: Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the progress of the deprotection by TLC or HPLC (typically complete within 1-2 hours).

-

Work-up: Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene can be used to ensure the complete removal of residual TFA.

Visualizing Synthetic Strategies with Graphviz

Logical diagrams are invaluable for visualizing reaction mechanisms and complex synthetic workflows. The following diagrams, generated using the DOT language, illustrate the core processes described in this guide.

Caption: Cbz Protection Mechanism.

Caption: Cbz Deprotection by Catalytic Hydrogenolysis.

Caption: OtBu Deprotection Mechanism.

Caption: Orthogonal Deprotection Strategy.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. ijacskros.com [ijacskros.com]

- 11. researchgate.net [researchgate.net]

- 12. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]

Z-Asn-OtBu: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Z-Asn-OtBu (N-α-Benzyloxycarbonyl-L-asparagine tert-butyl ester). Understanding the chemical stability of this protected amino acid is critical for its effective use in peptide synthesis and other applications in drug development, ensuring the integrity of the final product. This document details potential degradation pathways, recommended analytical methods for stability assessment, and best practices for handling and storage.

Chemical Stability Profile

Z-Asn-OtBu possesses two primary labile functional groups that influence its stability: the tert-butyl (OtBu) ester and the amide side chain of the asparagine residue. The stability of the benzyloxycarbonyl (Z) protecting group is generally robust under conditions that affect the OtBu ester and the asparagine side chain.

Key Stability Considerations:

-

Acidic Conditions: The tert-butyl ester is highly susceptible to cleavage under acidic conditions, yielding tert-butanol and the corresponding carboxylic acid.

-

Basic Conditions: While the OtBu ester is relatively stable to base, the asparagine side chain amide can undergo deamidation, particularly at elevated temperatures and pH. This can lead to the formation of aspartic acid or isoaspartic acid residues.

-

Temperature: Elevated temperatures can accelerate both the acid-catalyzed hydrolysis of the tert-butyl ester and the deamidation of the asparagine side chain.

-

Cyclization: Asparagine residues are known to undergo intramolecular cyclization to form a succinimide intermediate, especially under acidic or basic conditions.[1][2] This intermediate can then hydrolyze to form a mixture of aspartyl and isoaspartyl residues.

Quantitative Stability Data

| Condition | Parameter | Expected Stability of Z-Asn-OtBu | Potential Degradation Products |

| pH | pH < 4 | Low | Z-Asn-OH, tert-butanol |

| pH 4 - 6 | Moderate to High | Minimal degradation | |

| pH > 8 | Moderate | Deamidation products (Z-Asp(OtBu)-OH, Z-isoAsp(OtBu)-OH), Succinimide intermediate | |

| Temperature | -20°C (Solid) | High | Minimal degradation |

| 2-8°C (Solid) | High | Minimal degradation | |

| Room Temp (Solid) | Moderate | Slow degradation over time | |

| > 40°C (Solid/Solution) | Low | Accelerated degradation | |

| Solvents | Aprotic (e.g., DCM, THF) | High | Minimal degradation if anhydrous |

| Protic (e.g., Methanol, Water) | Moderate to Low | Potential for hydrolysis and deamidation, especially at non-neutral pH | |

| Oxidation | Air/Peroxides | High | Z-group and OtBu-group are generally stable to mild oxidation |

| Light | UV/Visible | High | No significant chromophores that suggest high photosensitivity |

Degradation Pathways

The primary degradation pathways for Z-Asn-OtBu involve the hydrolysis of the tert-butyl ester and reactions of the asparagine side chain.

Acid-Catalyzed Hydrolysis of tert-Butyl Ester

Under acidic conditions, the tert-butyl ester is readily cleaved to form the free carboxylic acid, Z-Asn-OH, and isobutylene (which is hydrated to tert-butanol).

Caption: Acid-catalyzed hydrolysis pathway of Z-Asn-OtBu.

Asparagine Side Chain Degradation

The asparagine side chain can undergo deamidation and cyclization, leading to the formation of various degradation products. This process is often pH-dependent.

Caption: Deamidation and cyclization of the asparagine side chain.

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of Z-Asn-OtBu, the following storage and handling conditions are recommended:

| Condition | Recommendation | Rationale |

| Temperature | -20°C for long-term storage. 2-8°C for short-term storage. | Minimizes the rate of all potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Prevents potential long-term oxidative degradation, although the molecule is not highly susceptible. |

| Moisture | Keep container tightly sealed. Store in a desiccator. | Protects against hydrolysis of the tert-butyl ester and deamidation of the asparagine side chain. |

| Light | Store in a light-resistant container. | Although not highly photosensitive, protection from light is a general best practice for chemical reagents. |

| Handling | Warm to room temperature before opening. Use in a dry, inert atmosphere when possible. Avoid acidic conditions. | Prevents condensation of moisture into the container. Minimizes exposure to atmospheric moisture and acidic vapors. |

Experimental Protocols for Stability Assessment

A forced degradation study is recommended to determine the intrinsic stability of Z-Asn-OtBu and to identify potential degradation products.

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on Z-Asn-OtBu.

Caption: Workflow for a forced degradation study of Z-Asn-OtBu.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of Z-Asn-OtBu in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 40°C).

-

Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 40°C).

-

Thermal Stress: Incubate the stock solution at an elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Dilute the stock solution with a solution of 3% hydrogen peroxide. Incubate at room temperature.

-

Photostability: Expose the stock solution to UV and visible light according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Quenching: For acid and base hydrolysis samples, neutralize the solution before analysis to prevent further degradation.

-

Analysis: Analyze all samples by RP-HPLC and LC-MS to determine the purity of Z-Asn-OtBu and to identify and quantify any degradation products.

Analytical Methods

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for assessing the purity of Z-Asn-OtBu and monitoring its degradation.

Typical RP-HPLC Method Parameters:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm and 254 nm |

| Column Temperature | 30°C |

Liquid Chromatography-Mass Spectrometry (LC-MS) is used to identify the mass of the parent compound and any degradation products, aiding in their structural elucidation.

Typical LC-MS Method Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole |

| Scan Range | m/z 100 - 1000 |

| MS/MS | Perform on major degradation peaks to aid in structural identification. |

Conclusion

The stability of Z-Asn-OtBu is primarily influenced by its susceptibility to acid-catalyzed hydrolysis of the tert-butyl ester and the potential for deamidation and cyclization of the asparagine side chain under both acidic and basic conditions. For optimal stability, Z-Asn-OtBu should be stored at low temperatures (-20°C for long-term), protected from moisture, and handled under anhydrous conditions whenever possible. The use of forced degradation studies coupled with RP-HPLC and LC-MS analysis is crucial for a comprehensive understanding of its stability profile and for ensuring the quality of this important building block in research and development.

References

Solubility Profile of Z-Asn-OtBu: A Technical Guide for Researchers

Introduction

N-α-benzyloxycarbonyl-L-asparagine tert-butyl ester (Z-Asn-OtBu) is a crucial building block in solid-phase and solution-phase peptide synthesis. As a protected amino acid derivative, its solubility in various organic solvents is a critical parameter that dictates its handling, reaction efficiency, and purification. This technical guide provides a comprehensive overview of the solubility characteristics of Z-Asn-OtBu, outlines a detailed experimental protocol for solubility determination, and presents its application within the broader context of peptide synthesis workflows. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Physicochemical Properties of Z-Asn-OtBu

Before delving into its solubility, it is essential to understand the basic physicochemical properties of Z-Asn-OtBu.

| Property | Value | Reference |

| Molecular Formula | C16H22N2O5 | |

| Molecular Weight | 322.36 g/mol | |

| Appearance | White to off-white powder or crystals | |

| CAS Number | 25456-85-3 |

Quantitative Solubility Data

| Solvent | Abbreviation | Illustrative Solubility (g/L) at 25°C | General Remarks |

| N,N-Dimethylformamide | DMF | > 200 | Often used as a primary solvent in peptide synthesis.[1][2] |

| Dimethyl Sulfoxide | DMSO | > 200 | A strong polar aprotic solvent, suitable for highly polar or hydrophobic peptides.[1][3] |

| Dichloromethane | DCM | ~ 50 - 100 | Commonly used in solid-phase peptide synthesis for washing and some coupling reactions. |

| N-Methyl-2-pyrrolidone | NMP | > 200 | A good alternative to DMF with a higher boiling point. |

| Tetrahydrofuran | THF | ~ 20 - 50 | Moderate solubility, may be used in specific purification steps. |

| Acetonitrile | ACN | ~ 10 - 20 | Often used in reversed-phase HPLC for purification.[2] |

| Methanol | MeOH | ~ 10 - 20 | Soluble in methanol.[3] |

| Water | H₂O | < 1 | Practically insoluble in aqueous solutions. |

Note: The solubility of protected peptides can be influenced by factors such as temperature, the presence of impurities, and the specific grade of the solvent.[1][2] For very hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF can be used to initially dissolve the compound, followed by dilution with the desired solvent.[1][4]

Experimental Protocol for Solubility Determination

The following protocol provides a standardized method for determining the solubility of Z-Asn-OtBu in a given solvent. This method is based on the principle of saturating a solution and quantifying the dissolved solute.

Materials:

-

Z-Asn-OtBu

-

Selected solvents (e.g., DMF, DMSO, DCM, etc.)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of Z-Asn-OtBu (e.g., 200 mg) into a glass vial.

-

Add a known volume of the selected solvent (e.g., 2 mL) to the vial.

-

Seal the vial and vortex vigorously for 1 minute to ensure initial mixing.

-

Place the vial in a thermostatic shaker set at a constant temperature (e.g., 25°C) and agitate for 24 hours to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After 24 hours, visually inspect the vial to confirm the presence of undissolved solid, indicating a saturated solution.

-

Centrifuge the vial at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) without disturbing the pellet.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates.

-

Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water mixture) to a concentration within the linear range of the HPLC calibration curve.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of Z-Asn-OtBu of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve based on the peak area versus concentration.

-

Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from HPLC (g/L)) x (Dilution Factor)

-

Workflow for Handling Protected Amino Acids in Peptide Synthesis

The solubility of protected amino acids like Z-Asn-OtBu is a critical consideration in the workflow of peptide synthesis. The following diagram illustrates the logical steps involved when incorporating a new or uncharacterized protected amino acid into a synthesis protocol.

Workflow for incorporating a new protected amino acid in peptide synthesis.

Understanding the solubility of Z-Asn-OtBu is paramount for its effective use in peptide synthesis. While specific quantitative data is sparse, the provided guidelines and experimental protocol offer a robust framework for researchers to determine and optimize the dissolution of this key reagent. The illustrative data and workflow diagrams serve as practical tools for scientists engaged in the synthesis of complex peptides, ultimately contributing to more efficient and reproducible outcomes in drug discovery and development.

References

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to Z-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to the art and science of peptide synthesis. Among the pioneering and enduring tools in the chemist's arsenal is the benzyloxycarbonyl (Z or Cbz) protecting group. Introduced by Max Bergmann and Leonidas Zervas in 1932, the Z-group revolutionized peptide chemistry by providing a reliable method for the temporary masking of the α-amino group of amino acids. This innovation paved the way for the controlled, stepwise synthesis of peptides with defined sequences, a cornerstone of modern drug discovery and biochemical research.

This technical guide provides a comprehensive overview of the introduction and application of Z-protected amino acids in synthesis. It delves into the core chemistry of the Z-group, presents quantitative data on its application, offers detailed experimental protocols, and illustrates key workflows, providing researchers and drug development professionals with a thorough understanding of this essential synthetic tool.

Core Concepts: The Chemistry and Utility of the Z-Group

The primary function of the benzyloxycarbonyl group is to protect the nucleophilic α-amino group of an amino acid, preventing its unwanted participation in side reactions during peptide bond formation. This is achieved by converting the amine into a significantly less reactive carbamate.

Key Advantages of the Z-Protecting Group:

-

Ease of Introduction: The Z-group is readily introduced by reacting an amino acid with benzyl chloroformate under basic conditions, a procedure known as the Schotten-Baumann reaction.[1]

-

Crystallinity of Derivatives: Z-protected amino acids are often crystalline solids, which simplifies their purification and handling.[1]

-

Racemization Resistance: The urethane linkage formed by the Z-group helps to suppress racemization at the α-carbon during peptide coupling reactions.

-

Stability: The Z-group is stable under a wide range of conditions, including moderately acidic and basic environments, offering compatibility with various synthetic steps.[2]

Limitations:

Despite its advantages, the primary limitation of the Z-group lies in the relatively harsh conditions required for its removal, which can limit its compatibility with sensitive substrates.

Quantitative Data: A Comparative Overview

The efficiency of the protection and deprotection steps is a critical factor in the overall success of a synthetic route. The following tables summarize representative quantitative data for the introduction and removal of the Z-group for various amino acids.

Table 1: Representative Yields for Z-Protection of Amino Acids

| Amino Acid | Reagents and Conditions | Yield (%) | Reference |

| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90 | [3] |

| Alanine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90 | [3] |

| D-Serine | Cbz-Cl, 10% aq. Na₂CO₃, 1,4-dioxane, 0 °C to RT | Not Specified | [4] |

| L-Phenylalanine | Cbz-Cl, aq. NaOH, 0 °C | Not Specified | [5] |

Table 2: Representative Yields for Z-Group Deprotection

| Substrate | Deprotection Method | Reagents and Conditions | Yield (%) | Reference |

| Z-Leucine | Catalytic Hydrogenolysis | H₂, Pd/C, MeOH, RT | > 90 | [3] |

| Z-Leucine | Catalytic Transfer Hydrogenolysis | HCOONH₄, Pd/C, MeOH, reflux | > 90 | [3] |

| Z-Protected Peptide | Dissolving Metal Reduction | Na / liq. NH₃ | ~85 | [3] |

| Z-D-His-OH | Catalytic Hydrogenolysis | H₂, 10-20 mol% Pd/C, MeOH or EtOH, RT | Not Specified | [6] |

| Z-D-His-OH | Catalytic Transfer Hydrogenolysis | Ammonium formate, 10-20 mol% Pd/C, MeOH | Not Specified | [6] |

| Z-Amino Acids | Acidolysis | 33% HBr in Acetic Acid, RT | Not Specified | [7] |

| Z-Amino Acids | Lewis Acidolysis | AlCl₃, HFIP, DCM, RT | High | [8] |

| Z-Glycine | Catalytic Transfer Hydrogenation | HCOOH, 10% Pd/C, MeOH | 95 | [9] |

| Z-Phenylalanine | Catalytic Transfer Hydrogenation | HCOOH, 10% Pd/C, MeOH | 95 | [9] |

| Z-Alanine | Catalytic Transfer Hydrogenation | HCOOH, 10% Pd/C, MeOH | 95 | [9] |

| Z-Methionine | Catalytic Transfer Hydrogenation | HCOOH, 10% Pd/C, MeOH | 89 | [9] |

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the introduction and removal of the benzyloxycarbonyl protecting group.

Protocol 1: Z-Protection of an Amino Acid (Schotten-Baumann Conditions)

This protocol describes a general method for the N-protection of an amino acid using benzyl chloroformate under aqueous alkaline conditions.

Materials:

-

Amino acid (1.0 equivalent)

-

1 M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.5 equivalents)

-

Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)

-

Diethyl ether

-

1 M Hydrochloric Acid (HCl)

-

Ethyl acetate or Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

Procedure:

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a flask, with cooling in an ice bath.[3]

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[3]

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[3]

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[3]

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The Z-protected amino acid will precipitate.[3]

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.[3]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solution under reduced pressure to yield the Z-protected amino acid.[3]

Protocol 2: Z-Deprotection by Catalytic Hydrogenolysis

This is the most common and mildest method for the cleavage of the Z-group, provided the substrate does not contain other functional groups susceptible to reduction.

Materials:

-

Z-protected amino acid or peptide (1.0 equivalent)

-

10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Celite or other filtration aid

Procedure:

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the Z-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[3]

-

Catalyst Addition: Carefully add the 10% palladium on carbon (Pd/C) catalyst to the solution.[3]

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.[3]

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).[3]

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[3]

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[3]

Protocol 3: Z-Deprotection by Catalytic Transfer Hydrogenation

This method offers a safer alternative to using hydrogen gas, generating hydrogen in situ from a donor molecule.

Materials:

-

Z-protected amino acid or peptide (1.0 equivalent)

-

10% Palladium on carbon (Pd/C) catalyst

-

Ammonium formate (HCOONH₄) or Formic acid (HCOOH)

-

Methanol

Procedure:

-

To a stirred suspension of the Z-protected compound and an equal weight of 10% Pd/C in dry methanol, add anhydrous ammonium formate (5 equivalents) in a single portion under a nitrogen atmosphere.[1]

-

Reflux the resulting reaction mixture and monitor the reaction by TLC.[1]

-

After completion, filter the catalyst through a celite pad and wash the pad with chloroform.[1]

-

Combine the organic filtrates and evaporate under reduced pressure to afford the deprotected amino derivative.[1]

Protocol 4: Z-Deprotection by Acidolysis with HBr in Acetic Acid

This method is used when the molecule contains functional groups that are sensitive to catalytic hydrogenation.

Materials:

-

Z-protected amino acid or peptide (1.0 equivalent)

-

33% Hydrogen bromide (HBr) in acetic acid

-

Dry diethyl ether

Procedure:

-

Dissolve the Z-protected compound in a solution of 33% HBr in acetic acid at room temperature.[7]

-

The reaction is typically complete within 1-2 hours.[7]

-

Precipitate the deprotected amino acid hydrobromide salt by adding cold, dry diethyl ether.[7]

-

Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.[7]

Visualization of Key Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows in the application of Z-protected amino acids.

Caption: Workflow for the Z-protection of an amino acid.

Caption: Workflow for Z-group deprotection via catalytic hydrogenolysis.

Caption: Logical workflow of Z-protected amino acids in dipeptide synthesis.

Orthogonality in Peptide Synthesis

A key concept in complex chemical synthesis is "orthogonality," which refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting each other.[10] The Z-group plays an important role in orthogonal protection schemes.

-

Z vs. Boc: The tert-butyloxycarbonyl (Boc) group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Z-group is stable to these conditions. Conversely, the Boc group is stable to the catalytic hydrogenolysis conditions used to remove the Z-group. This orthogonality allows for the selective deprotection of either the N-terminus or a side chain.[11]

-

Z vs. Fmoc: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, removed with a mild base like piperidine. The Z-group is stable to these basic conditions. This orthogonality is fundamental to many solid-phase peptide synthesis (SPPS) strategies where side chains might be protected with Z or related benzyl-type groups.[12][13]

The ability to selectively remove these protecting groups enables the synthesis of complex peptides with branches, cyclic structures, or post-translational modifications.

Applications in Drug Development

The use of Z-protected amino acids has been instrumental in the synthesis of numerous peptide-based therapeutics and research compounds. While Fmoc chemistry now dominates solid-phase peptide synthesis, solution-phase synthesis using Z-protected amino acids remains highly relevant for large-scale production of shorter peptides and for specific synthetic challenges where the unique properties of the Z-group are advantageous. The crystallinity and stability of Z-protected intermediates can be particularly beneficial in process development and manufacturing, leading to higher purity and yields.

Conclusion

The benzyloxycarbonyl protecting group, despite its long history, remains a vital tool in the repertoire of the synthetic chemist. Its ease of introduction, the stability and crystallinity of its derivatives, and its well-defined deprotection methods make it a reliable choice for a wide range of applications. A thorough understanding of its chemistry, quantitative performance, and the detailed protocols for its use, as outlined in this guide, empowers researchers, scientists, and drug development professionals to effectively leverage the Z-group in the synthesis of peptides and other complex molecules, continuing the legacy of Bergmann and Zervas in advancing chemical synthesis.

References

- 1. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Developing deprotectase biocatalysts for synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. [escholarship.org]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]

Z-Asn-OtBu: A Core Component for Peptide Synthesis - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for understanding and utilizing Z-Asn-OtBu (N-α-Benzyloxycarbonyl-L-asparagine tert-butyl ester) in peptide chemistry. This document provides core chemical data, detailed experimental protocols, and a discussion of potential side reactions, tailored for professionals in research and drug development.

Core Concepts and Chemical Properties

Z-Asn-OtBu is a conveniently protected asparagine derivative employed primarily in solution-phase peptide synthesis. The N-terminal α-amino group is protected by the benzyloxycarbonyl (Z or Cbz) group, while the C-terminal carboxylic acid is protected as a tert-butyl (OtBu) ester. This orthogonal protection scheme allows for the selective deprotection of either terminus, facilitating controlled peptide chain elongation.

A primary challenge in incorporating asparagine into peptide sequences is the potential for the side-chain amide to dehydrate to a nitrile, particularly during the carboxyl activation step with carbodiimide-based reagents.[1][2][3] While Z-Asn-OtBu itself does not feature a side-chain protecting group, awareness of this potential side reaction is crucial when utilizing it in synthesis. For longer peptides or sequences where asparagine is repeatedly exposed to coupling reagents, the use of a side-chain protected asparagine derivative, such as one with a trityl (Trt) group, is often preferred to minimize nitrile formation.[1][2]

Quantitative Data

Quantitative physical and chemical properties of Z-Asn-OtBu are essential for experimental design and execution. The following table summarizes key available data for this compound.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₆H₂₂N₂O₅ | [4][5] |

| Molecular Weight | 322.36 g/mol | [4][5][6] |

| CAS Number | 25456-85-3 | [4][5][6] |

| Appearance | White to light yellow powder or crystals | |

| Purity (Typical) | ≥98.0% (HPLC) | |

| Storage Temperature | Refrigerated (0-10°C) |

Note: Specific melting point and solubility data for Z-Asn-OtBu in common organic solvents are not consistently reported in readily available literature. It is recommended to determine these parameters experimentally if required for specific applications.

Experimental Protocols

The following sections provide detailed methodologies for the key transformations involving Z-Asn-OtBu: peptide coupling and selective deprotection of the Z and OtBu groups. These protocols are intended as a starting point and may require optimization based on the specific substrates and desired outcomes.

Peptide Coupling: Synthesis of a Dipeptide (e.g., Z-Asn-Ala-OMe)

This protocol outlines the coupling of Z-Asn-OtBu with an amino acid ester (L-Alanine methyl ester hydrochloride) using a carbodiimide coupling agent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of an additive like HOBt (Hydroxybenzotriazole) to suppress racemization and improve efficiency.

Materials:

-

Z-Asn-OtBu

-

L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1 M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine (saturated NaCl (aq))

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Preparation of the Amine Component:

-

Dissolve L-Alanine methyl ester hydrochloride (1.1 equivalents) in anhydrous DCM.

-

To this solution, add DIPEA or NMM (1.1 equivalents) and stir at room temperature for 20 minutes to generate the free amine. This solution will be used directly in the coupling step.[7]

-

-

Activation and Coupling:

-

In a separate reaction vessel, dissolve Z-Asn-OtBu (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.[7]

-

Cool the solution to 0°C using an ice bath.

-

Add EDC·HCl (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0°C to pre-activate the carboxylic acid.[7]

-

Add the previously prepared free amine solution to the activated Z-Asn-OtBu mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up:

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with additional DCM.

-

Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[7]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

-

-

Purification:

Selective Deprotection of the Z-Group (Hydrogenolysis)

This protocol describes the removal of the N-terminal Z-group, leaving the C-terminal OtBu ester intact. This is typically achieved by catalytic hydrogenation.

Materials:

-

Z-protected peptide (e.g., Z-Asn-Ala-OtBu)

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Celite

Procedure:

-

Reaction Setup:

-

Dissolve the Z-protected peptide in methanol.

-

Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide) to the solution.[10]

-

-

Hydrogenation:

-

Place the reaction vessel under a hydrogen atmosphere and stir vigorously at room temperature.[10]

-

-

Monitoring and Work-up:

-

Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.[10]

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the N-terminally deprotected dipeptide ester (H-Asn-Ala-OtBu).

-

Selective Deprotection of the OtBu-Group (Acidolysis)

This protocol details the removal of the C-terminal OtBu ester using trifluoroacetic acid (TFA), which leaves the Z-group intact.

Materials:

-

OtBu-protected peptide (e.g., Z-Asn-Ala-OtBu)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Toluene (optional, for azeotropic removal of TFA)

Procedure:

-

Deprotection Reaction:

-

Dissolve the OtBu-protected peptide (1 equivalent) in DCM.

-

Add a solution of 25-50% TFA in DCM to the reaction mixture.[11]

-

Stir the reaction at room temperature.

-

-

Monitoring and Work-up:

-

Monitor the progress of the deprotection by TLC or HPLC (typically complete within 1-2 hours).[11]

-

Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with toluene can be used to ensure the complete removal of residual TFA.[11] The resulting product is the C-terminally deprotected dipeptide (Z-Asn-Ala-OH).

-

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during the use of Z-Asn-OtBu. Understanding and mitigating these is critical for obtaining high-purity peptides.

-

Nitrile Formation: As previously mentioned, the side-chain amide of asparagine can dehydrate to a nitrile during the activation of the carboxyl group, especially with carbodiimide reagents.[2][3]

-

Mitigation: Using coupling reagents less prone to causing this side reaction, such as phosphonium or uronium salts (e.g., PyBOP, HBTU), can be beneficial. For syntheses requiring multiple coupling steps involving the same asparagine residue, employing a side-chain protected asparagine is the most effective solution.[3]

-

-

Aspartimide Formation: While more prevalent with aspartic acid, the formation of a cyclic aspartimide intermediate can occur under both acidic and basic conditions, leading to a mixture of α- and β-peptides.[12]

-

Mitigation: During deprotection steps, using milder conditions and carefully controlling reaction times can help minimize this side reaction.

-

-

Racemization: The activation of the carboxyl group can lead to racemization at the α-carbon.

Workflow and Logic Diagrams

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and logical relationships in the use of Z-Asn-OtBu.

Caption: Workflow for dipeptide synthesis and selective deprotection using Z-Asn-OtBu.

Caption: Decision logic for using Z-Asn-OtBu versus a side-chain protected asparagine.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Z-ASN-OTBU | 25456-85-3 [chemicalbook.com]

- 5. Z-ASN-OTBU price,buy Z-ASN-OTBU - chemicalbook [m.chemicalbook.com]

- 6. Z-Asn-OtBu | C16H22N2O5 | CID 7015714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. biotage.com [biotage.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. peptide.com [peptide.com]

- 13. bachem.com [bachem.com]

An In-Depth Technical Guide to Protecting Group Strategy in Peptide Synthesis

Introduction

In the precise science of peptide synthesis, the assembly of amino acids in a specific sequence is paramount. However, the inherent reactivity of amino acid functional groups—the α-amino group, the C-terminal carboxyl group, and various side-chain moieties—presents a significant challenge.[1][2] To prevent unwanted side reactions, such as self-polymerization, and to direct the formation of the correct peptide bond, a strategy of temporary masking, or "protection," is essential.[1][3][4] This guide provides a comprehensive exploration of the protecting group strategies that form the bedrock of modern peptide synthesis, with a focus on the principles of orthogonality, the major protection schemes, and detailed experimental protocols for their application.

The Core Principle: Orthogonal Protection

The success of complex, multi-step peptide synthesis hinges on the concept of orthogonal protection . This strategy employs multiple classes of protecting groups within a single molecule, where each class is selectively removable under distinct chemical conditions without affecting the others.[5][6][7][8] A robust peptide synthesis strategy typically utilizes three classes of protecting groups:

-

Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are cleaved at each cycle to allow for the addition of the next amino acid.[5][9]

-

Permanent side-chain protecting groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed only during the final cleavage of the peptide from the solid support.[5][10]

-

Auxiliary orthogonal protecting groups: These are used for specific, targeted modifications of side chains, such as cyclization or branching, and can be removed without disturbing the temporary or permanent protecting groups.[10]

This multi-layered approach provides the precise control required to construct complex peptide architectures with high fidelity.[3][5]

Major Orthogonal Protection Schemes

Two primary strategies have dominated the field of solid-phase peptide synthesis (SPPS): the Fmoc/tBu and the Boc/Bzl approaches.

Fmoc/tBu Strategy

The Fluorenylmethyloxycarbonyl (Fmoc)/tert-Butyl (tBu) strategy is the most widely used method today, primarily due to its use of mild reaction conditions.[11][12] This is a truly orthogonal system.[6][13]

-

Nα-Protection: The base-labile Fmoc group protects the α-amino terminus. It is stable under acidic conditions but is rapidly removed by a mild base, typically a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF).[10][13][14]

-

Side-Chain Protection: The side chains are protected by acid-labile groups derived from tert-butyl (tBu), such as the t-butyl ether (for Ser, Thr, Tyr), t-butyl ester (for Asp, Glu), and t-butoxycarbonyl (Boc) (for Lys, His).[6][10] These groups are stable to the basic conditions used for Fmoc removal but are cleaved simultaneously with peptide release from the resin using a strong acid like trifluoroacetic acid (TFA).[13]

Boc/Bzl Strategy

The tert-Butoxycarbonyl (Boc)/Benzyl (Bzl) strategy is the classical method developed by Bruce Merrifield.[12][15] It relies on graded acid lability and is considered "quasi-orthogonal."[4][6]

-

Nα-Protection: The moderately acid-labile Boc group is used for temporary Nα-protection. It is removed at each cycle with a moderate acid, such as TFA in dichloromethane (DCM).[6][15]

-

Side-Chain Protection: Side chains are protected by benzyl (Bzl) -based groups, which are also acid-labile but require much stronger acidic conditions for removal, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[6][16] This difference in required acid strength allows for the selective removal of the Nα-Boc group while the side-chain protection remains intact.[6]

Data Presentation: Protecting Group Summary

The selection of appropriate protecting groups is critical for a successful synthesis. The tables below summarize common protecting groups, their lability, and standard deprotection conditions.

Table 1: Common Nα-Amino Protecting Groups

| Protecting Group | Abbreviation | Structure | Deprotection Conditions | Stability |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fluorenylmethoxycarbonyl | 20-50% piperidine in DMF | Acid, Catalytic Hydrogenation |

| tert-Butoxycarbonyl | Boc | tert-Butoxycarbonyl | 50% TFA in DCM; HCl in dioxane | Base, Catalytic Hydrogenation |

| Benzyloxycarbonyl | Z (or Cbz) | Benzyloxycarbonyl | H₂/Pd; HBr in Acetic Acid; Na/liquid NH₃ | Mild Acid, Mild Base |

Table 2: Common Side-Chain Protecting Groups (Fmoc/tBu Strategy)

| Amino Acid | Side-Chain Group | Abbreviation | Deprotection Conditions |

| Arg | Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | 95% TFA |

| Asp / Glu | tert-Butyl ester | OtBu | 95% TFA |

| Asn / Gln | Trityl | Trt | 95% TFA |

| Cys | Trityl / Acetamidomethyl | Trt / Acm | 95% TFA / Iodine or Hg(OAc)₂ |

| His | Trityl | Trt | 95% TFA |

| Lys | tert-Butoxycarbonyl | Boc | 95% TFA |

| Ser / Thr / Tyr | tert-Butyl ether | tBu | 95% TFA |

| Trp | tert-Butoxycarbonyl | Boc | 95% TFA |

Table 3: Common Side-Chain Protecting Groups (Boc/Bzl Strategy)

| Amino Acid | Side-Chain Group | Abbreviation | Deprotection Conditions |

| Arg | Tosyl | Tos | Anhydrous HF, TFMSA |

| Asp / Glu | Benzyl ester / Cyclohexyl ester | OBzl / OcHex | Anhydrous HF, TFMSA |

| Cys | 4-Methylbenzyl | Mob | Anhydrous HF, TFMSA |

| His | Benzyloxymethyl / Dinitrophenyl | Bom / Dnp | Anhydrous HF, TFMSA / Thiophenol |

| Lys | 2-Chlorobenzyloxycarbonyl | Z(2-Cl) | Anhydrous HF, TFMSA |

| Ser / Thr / Tyr | Benzyl ether / 2-Bromobenzyloxycarbonyl | Bzl / BrZ | Anhydrous HF, TFMSA |

| Trp | Formyl | For | Piperidine or dilute aq. base |

Visualizations of Peptide Synthesis Workflows

Experimental Protocols

The following protocols provide a generalized methodology for manual solid-phase peptide synthesis. Reagent equivalents and reaction times may need to be optimized based on the specific peptide sequence.

Protocol 1: General Fmoc-SPPS Cycle

This protocol outlines a single cycle of amino acid addition.[17]

-

Resin Swelling: Place the Fmoc-protected amino acid-loaded resin in a reaction vessel. Add sufficient DMF to swell the resin for at least 30-60 minutes with gentle agitation.[17]

-

Fmoc Deprotection:

-

Drain the swelling solvent.

-

Add a solution of 20% (v/v) piperidine in DMF to the resin.[17]

-

Agitate the mixture for 5-20 minutes at room temperature. The progress can be monitored by UV absorbance of the fulvene-piperidine adduct.

-

Drain the deprotection solution. Repeat the treatment for 5-10 minutes to ensure complete deprotection.

-

-

Washing: Wash the resin thoroughly to remove residual piperidine and byproducts. A typical wash cycle is 5-7 times with DMF.

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling agent (e.g., HATU, HBTU; 0.95 equivalents relative to the amino acid) and a base (e.g., DIEA, NMM; 2 equivalents relative to the activator) in DMF for 1-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.[17]

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor coupling completion with a qualitative test (e.g., Kaiser ninhydrin test). A negative test (beads remain colorless) indicates a complete reaction.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to prepare for the next cycle or final cleavage.

-

Cycle Repetition: Repeat steps 2-5 until the desired peptide sequence is assembled.[6]

Protocol 2: General Boc-SPPS Cycle

This protocol outlines a single cycle for the Boc/Bzl strategy.[16]

-

Resin Swelling: Swell the Boc-protected amino acid-loaded resin (e.g., Merrifield resin) in DCM for 30-60 minutes.[16]

-

Boc Deprotection:

-

Drain the swelling solvent.

-

Add a solution of 25-50% (v/v) TFA in DCM to the resin. It is recommended to add a scavenger like 0.5% dithioethane (DTE) if Trp, Cys, or Met are present.[6][18]

-

Agitate for 1-2 minutes for a pre-wash, drain, then add fresh deprotection solution and agitate for 20-30 minutes.[18]

-

-

Washing: Wash the resin thoroughly with DCM (5-7 times) to remove TFA.

-

Neutralization:

-

Washing: Wash the resin with DCM (3-5 times) and then DMF (3-5 times) to remove excess base.[16]

-

Amino Acid Coupling:

-

Pre-activate the next Boc-protected amino acid (2-4 equivalents) with a coupling agent (e.g., HBTU) in DMF.[16]

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate for 1-2 hours and monitor for completion using the Kaiser test.

-

-

Washing: Drain the coupling solution and wash thoroughly with DMF and DCM.

-

Cycle Repetition: Repeat steps 2-7 until the peptide is fully assembled.

Protocol 3: Final Cleavage and Global Deprotection

This step removes the completed peptide from the resin and cleaves all side-chain protecting groups.

-

Fmoc/tBu Strategy:

-

Wash the final peptide-resin with DCM and dry it under a vacuum.

-

Prepare a cleavage "cocktail" appropriate for the peptide sequence. A common mixture is Reagent K : 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). The scavengers trap reactive cations generated during deprotection.

-

Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.[19]

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[17]

-

Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

-

-

Boc/Bzl Strategy:

-

Dry the final peptide-resin under vacuum.

-

This procedure requires specialized equipment due to the use of highly corrosive and toxic anhydrous hydrogen fluoride (HF) .

-

Place the resin in a Teflon HF cleavage apparatus. Add a scavenger such as anisole (cresol is also common).

-

Cool the apparatus to -10 °C to 0 °C. Condense liquid HF into the vessel.

-

Stir the mixture at 0 °C for 1-2 hours.

-

Remove the HF by evaporation under a vacuum.

-

Wash the remaining resin/peptide mixture with cold diethyl ether to remove cleaved protecting groups and scavengers.

-

Extract the crude peptide from the resin using a suitable solvent (e.g., dilute acetic acid).

-

Alternative Approaches: Peptide Ligation

For the synthesis of very large peptides or proteins, the stepwise addition of single amino acids becomes inefficient. In these cases, peptide ligation strategies are employed. These methods involve the coupling of large, unprotected peptide segments.[20][21]

Native Chemical Ligation (NCL) is the most prominent example. It involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue.[22] This reaction forms a native peptide bond at the ligation site and is performed in an aqueous solution without any protecting groups, representing a powerful convergent synthesis strategy.[20][22]

Conclusion

The strategic use of protecting groups is an indispensable tool in peptide synthesis, providing the necessary control to construct peptides with high precision and purity.[2][5] The choice between the mild, orthogonal Fmoc/tBu strategy and the classical, acid-labile Boc/Bzl strategy depends on the specific requirements of the target peptide, including its sequence, length, and any acid- or base-sensitive modifications. A thorough understanding of the principles of protection, deprotection, and orthogonality is crucial for any researcher aiming to successfully design and execute the synthesis of simple or complex peptide molecules.

References

- 1. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]

- 3. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 4. biosynth.com [biosynth.com]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]